molecular formula C14H13N3S B6612556 2-(Methylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole CAS No. 113955-36-5

2-(Methylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole

Cat. No.: B6612556
CAS No.: 113955-36-5
M. Wt: 255.34 g/mol
InChI Key: ZYVJDWBITHKAOH-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a methylsulfanyl group and a pyridin-2-ylmethyl group

Properties

IUPAC Name

2-methylsulfanyl-1-(pyridin-2-ylmethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S/c1-18-14-16-12-7-2-3-8-13(12)17(14)10-11-6-4-5-9-15-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVJDWBITHKAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2N1CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649539
Record name 2-(Methylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113955-36-5
Record name 2-(Methylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiolating agents such as methyl iodide and thiourea.

    Attachment of Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group can be attached through a nucleophilic substitution reaction involving pyridin-2-ylmethyl halides and the benzimidazole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzimidazole core can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, nitric acid, sulfuric acid.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated benzimidazole derivatives.

Scientific Research Applications

2-(Methylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole has several scientific research applications:

    Medicinal Chemistry: This compound can serve as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

    Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylsulfanyl)-1H-benzimidazole: Lacks the pyridin-2-ylmethyl group, which may affect its binding affinity and specificity.

    1-[(Pyridin-2-yl)methyl]-1H-benzimidazole: Lacks the methylsulfanyl group, which may influence its electronic properties and reactivity.

    2-(Methylsulfanyl)-1H-pyrido[2,3-b]benzimidazole: Contains a fused pyridine ring, which can alter its chemical and biological properties.

Uniqueness

2-(Methylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole is unique due to the presence of both the methylsulfanyl and pyridin-2-ylmethyl groups, which confer distinct electronic and steric properties. These features can enhance its binding interactions with molecular targets and its reactivity in chemical reactions, making it a valuable compound for various scientific applications.

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